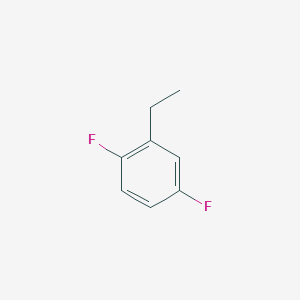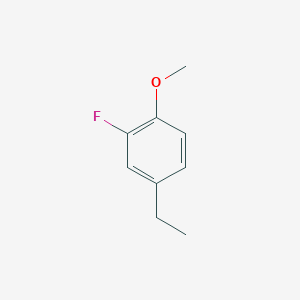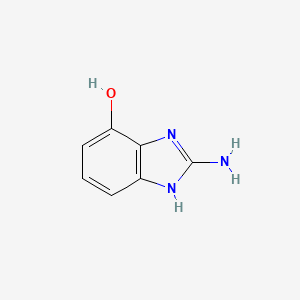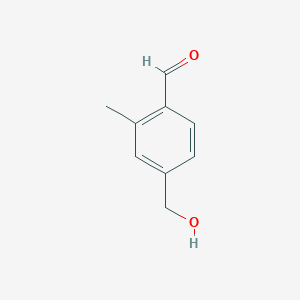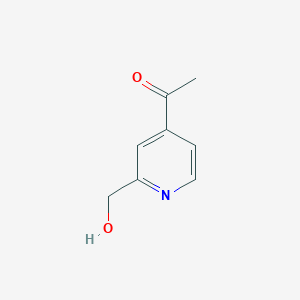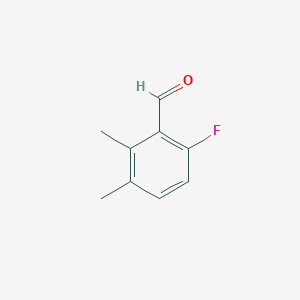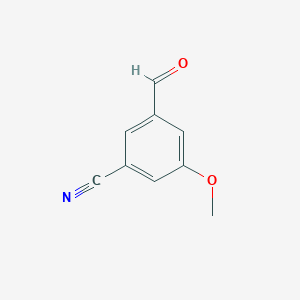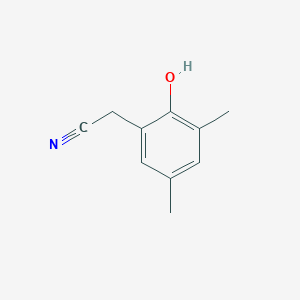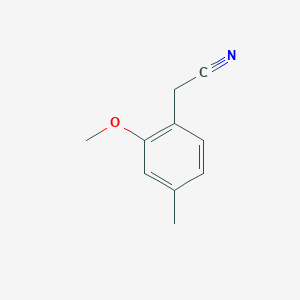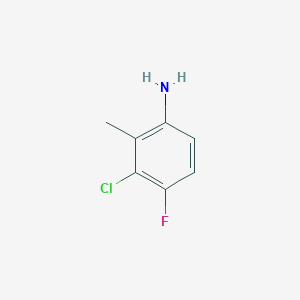
3-Chloro-4-fluoro-2-methylaniline
Descripción general
Descripción
3-Chloro-4-fluoro-2-methylaniline is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-fluoro-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-fluoro-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Liver Metabolism of Halogenated Methylanilines : A study by Boeren et al. (1992) focused on the rat liver microsomal metabolism of halogenated 4-methylanilines, including 2-chloro-4-methylaniline. They found that side-chain C-hydroxylation and N-hydroxylation were significant metabolic pathways, with implications for understanding the compound's mutagenicity and biological interactions (Boeren et al., 1992).
X-ray Crystallography of Halogenated Methylanilines : Mayes et al. (2008) reported the structural determination of a regioisomer of 3-fluoro-2-methylaniline through X-ray crystallography. This study contributes to the understanding of the molecular structure of such compounds (Mayes et al., 2008).
Kinetics of Substituted α-Halogenopyridines Reactions : The work by Brewis et al. (1974) involved the study of kinetics of reactions of substituted α-halogenopyridines with various anilines, including N-methylaniline. This research provides insights into the chemical behavior of halogenated anilines in different reaction environments (Brewis et al., 1974).
Vibrational Analysis of Chloro Methylanilines : Arjunan and Mohan (2008) conducted Fourier transform infrared and FT-Raman spectral analysis on chloro methylanilines, offering detailed insights into the vibrational characteristics of these compounds, which is essential for understanding their molecular properties (Arjunan & Mohan, 2008).
Toxicity Assessment in Earthworms : Bundy et al. (2002) assessed the toxicity of 2-fluoro-4-methylaniline in earthworms using high-resolution NMR spectroscopy, providing valuable data on the environmental impact and toxicological profile of this compound (Bundy et al., 2002).
Antioxidant Activities of Novel Compounds : Topçu et al. (2021) synthesized novel compounds involving chloro methylaniline derivatives and evaluated their antioxidant activities. This research contributes to the potential therapeutic applications of these compounds (Topçu et al., 2021).
Propiedades
IUPAC Name |
3-chloro-4-fluoro-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXGOINVMAFQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B7964772.png)
